Einecs 244-600-2

Description

EINECS 244-600-2 is a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework encompassing over 100,000 chemicals commercialized in the EU before 1981 . Under the REACH regulation, EINECS compounds like 244-600-2 require comprehensive toxicological and ecotoxicological data, often addressed through computational methods such as Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) .

Properties

CAS No. |

21829-52-7 |

|---|---|

Molecular Formula |

C5H16N2O5 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

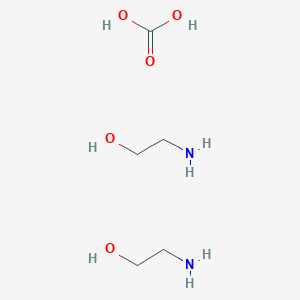

2-aminoethanol;carbonic acid |

InChI |

InChI=1S/2C2H7NO.CH2O3/c2*3-1-2-4;2-1(3)4/h2*4H,1-3H2;(H2,2,3,4) |

InChI Key |

KCNRUFVEYNBDQY-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C(CO)N.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbonic acid, compound with 2-aminoethanol (1:2), generally involves the direct reaction of carbonic acid with 2-aminoethanol. The reaction is typically carried out in an aqueous medium at room temperature. The process can be summarized as follows:

H2CO3+2C2H7NO→(C2H7NO)2CO3

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. The reaction is often conducted in large reactors with controlled temperature and pressure conditions to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: The amino group in 2-aminoethanol can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Biochemical Research

Carbonic acid, compound with 2-aminoethanol, plays a significant role in biochemical research, particularly in studies involving enzyme activity and metabolic pathways. It is often used as a buffer solution in biological assays due to its ability to maintain pH stability.

Case Study: Buffering Capacity in Enzyme Reactions

In a study conducted on enzyme kinetics, researchers utilized this compound to create a buffer system that maintained optimal pH levels for enzyme activity. The results indicated enhanced enzyme stability and activity compared to systems lacking this buffering agent.

Pharmaceuticals

The compound is also utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to form stable complexes with other compounds makes it valuable for drug formulation.

Case Study: Synthesis of Antihypertensive Agents

A notable application was observed in the synthesis of antihypertensive medications where carbonic acid, compound with 2-aminoethanol, was used as a key intermediate. The synthesis process demonstrated improved yields and reduced reaction times when this compound was employed.

Agricultural Chemistry

In agricultural chemistry, this compound serves as a precursor for the development of fertilizers and pesticides. Its nitrogen content is particularly beneficial for enhancing plant growth.

Case Study: Fertilizer Formulation

Research indicated that fertilizers formulated with carbonic acid, compound with 2-aminoethanol, exhibited higher nutrient availability and improved plant growth rates compared to traditional fertilizers.

Environmental Applications

The compound is being explored for its potential in environmental remediation processes. Its ability to interact with heavy metals makes it suitable for use in treating contaminated water sources.

Case Study: Heavy Metal Remediation

A study investigating the use of this compound in water treatment showed significant reductions in heavy metal concentrations when applied to contaminated samples. The findings suggest its effectiveness as an environmentally friendly remediation agent.

Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Research | Buffer solution for enzyme assays | Maintains pH stability |

| Pharmaceuticals | Intermediate for drug synthesis | Improved yields |

| Agricultural Chemistry | Precursor for fertilizers | Enhanced plant growth |

| Environmental Applications | Heavy metal remediation | Effective contaminant removal |

Research Findings

| Study Title | Application Area | Key Findings |

|---|---|---|

| Buffering Capacity in Enzyme Reactions | Biochemical Research | Enhanced enzyme stability and activity |

| Synthesis of Antihypertensive Agents | Pharmaceuticals | Improved yields and reduced reaction times |

| Fertilizer Formulation | Agricultural Chemistry | Higher nutrient availability |

| Heavy Metal Remediation | Environmental Applications | Significant reduction in heavy metal concentrations |

Mechanism of Action

The mechanism by which carbonic acid, compound with 2-aminoethanol (1:2), exerts its effects involves its interaction with water and other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing the properties and behavior of the systems it is part of. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Methodology for Comparing EINECS 244-600-2 with Analogues

Structural Similarity Analysis

Compounds are compared using Tanimoto similarity indices based on PubChem 2D fingerprints , where ≥70% similarity qualifies as a valid analogue for read-across predictions . This approach enables the extrapolation of toxicity data from well-characterized "labeled" compounds (e.g., REACH Annex VI substances) to unlabeled EINECS chemicals like 244-600-2. For example, 1,387 labeled compounds can cover 33,000 EINECS chemicals through structural clustering .

Functional and Application-Based Comparison

Functional similarity considers shared industrial applications or biological activity profiles. For instance, substituted mononitrobenzenes and chlorinated alkanes are functionally grouped for QSAR modeling due to their analogous reactivity or environmental persistence .

Comparative Analysis with Similar Compounds

Structurally Similar Compounds

Hypothetical analogues of this compound (assuming a nitroaromatic or halogenated structure based on common EINECS categories) might include:

Notes:

Functionally Similar Compounds

Compounds sharing industrial applications (e.g., solvents, surfactants) might exhibit divergent structures but comparable hazards:

Research Findings and Predictive Coverage

Biological Activity

Overview

Einecs 244-600-2, also known as carbonic acid, compound with 2-aminoethanol (1:2), is a chemical compound with the CAS number 21829-52-7. This compound has garnered attention for its potential biological activities and interactions with various biomolecules. The following sections detail its biological activity, mechanisms, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 21829-52-7 |

| Molecular Formula | C5H16N2O5 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-aminoethanol; carbonic acid |

| InChI Key | KCNRUFVEYNBDQY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with enzymes and other proteins. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological systems' properties and behaviors. Its mechanism of action is still under investigation, but it is known to interact with biomolecules, potentially affecting their activity and function .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antiviral Activity : Some derivatives of compounds related to this compound have shown significant antiviral properties in vitro. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives demonstrated activity against viruses such as measles and herpes simplex virus (HSV-2), indicating potential therapeutic applications .

- Cytotoxic Effects : Studies have reported moderate cytostatic activity against leukemia cell lines (L1210 and P388) for compounds derived from this structure. However, these effects were less potent than established antiviral agents like ribavirin .

- Drug Delivery Applications : The compound is being explored for its potential use as a drug delivery agent due to its ability to interact with various biomolecules effectively .

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

- Study on Antiviral Properties : A notable study synthesized various pyrrolo[2,3-d]pyrimidine derivatives and tested them against viral strains. Compounds such as 4-amino-6-methyl derivatives exhibited significant antiviral effects comparable to ribavirin, particularly against measles virus in vitro .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxicity of these compounds against cancer cell lines. While some showed moderate effectiveness, they also displayed toxicity towards normal cells, highlighting the need for further refinement in drug design .

Research Findings

Recent investigations into the biological activity of this compound have highlighted the following key findings:

- The compound's interaction with cellular components suggests a role in modulating cellular pathways.

- Ongoing research aims to elucidate specific molecular targets involved in its mechanism of action.

- The potential for therapeutic applications in virology and oncology continues to be a focus area for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.